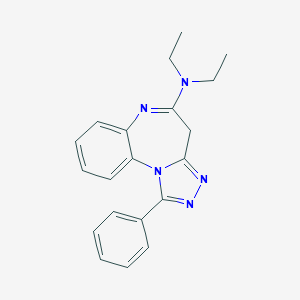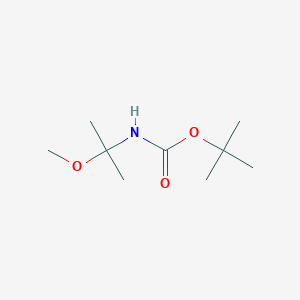
4-Bromo-2,2-diphénylbutyronitrile
Vue d'ensemble
Description
4-Bromo-2,2-diphenylbutyronitrile is an organic compound with the molecular formula C16H14BrN. It is a white to light yellow crystalline powder and is primarily used as a reagent in the preparation of neurological antagonists .
Applications De Recherche Scientifique
4-Bromo-2,2-diphenylbutyronitrile is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of neurological antagonists.
Biology: The compound is used in studies related to neurological functions and disorders.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those used for neurological conditions.
Industry: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients .
Mécanisme D'action
Target of Action
4-Bromo-2,2-diphenylbutyronitrile is a chemical compound used in the preparation of neurological antagonists . .
Mode of Action
It’s known that it’s used in the synthesis of neurological antagonists
Biochemical Pathways
Given its use in the synthesis of neurological antagonists
Result of Action
As a reagent used in the preparation of neurological antagonists
Méthodes De Préparation
The preparation of 4-Bromo-2,2-diphenylbutyronitrile involves several steps. One method includes adding ethylene dibromide into a reaction pot, followed by the addition of diphenyl acetonitrile and benzalkonium bromide while stirring. A 60% alkaline solution prepared from caustic soda flakes is then added slowly, maintaining the temperature below 90°C. After the addition, the mixture is stirred for 45-90 minutes, then heated slowly to 90-98°C and maintained at this temperature for 4-6 hours. After cooling, water is added, and the mixture is stirred continuously until crystallization occurs. The crystals are then filtered, washed with water, and dried to obtain 4-Bromo-2,2-diphenylbutyronitrile .
Analyse Des Réactions Chimiques
4-Bromo-2,2-diphenylbutyronitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, ethylene dibromide, and benzalkonium bromide. Reaction conditions often involve controlled temperatures and specific pH levels.
Major Products: The reactions can yield various products depending on the reagents and conditions used, such as diphenoxylate hydrochloride and other derivatives
Comparaison Avec Des Composés Similaires
4-Bromo-2,2-diphenylbutyronitrile can be compared with other similar compounds, such as:
2,2-Diphenylbutyronitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-2,2-diphenylbutyronitrile: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.
Diphenylacetonitrile: A simpler structure without the additional carbon atoms and bromine, used in different synthetic applications .
4-Bromo-2,2-diphenylbutyronitrile stands out due to its specific reactivity and applications in the preparation of neurological antagonists.
Propriétés
IUPAC Name |
4-bromo-2,2-diphenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYSFJHVFHNOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192425 | |
| Record name | 4-Bromo-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39186-58-8 | |
| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39186-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039186588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,2-diphenylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-2,2-DIPHENYLBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9GC5AHQ68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-2,2-diphenylbutyronitrile in the synthesis of imidafenacin?
A1: 4-Bromo-2,2-diphenylbutyronitrile serves as a crucial intermediate in the synthesis of imidafenacin []. It is synthesized from 1,2-dibromomethane and diphenylacetonitrile through a phase transfer reaction. This intermediate then undergoes a condensation reaction with 2-methylimidazole to form another key intermediate, 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyronitrile. Subsequent hydrolysis of this compound yields the final product, imidafenacin.
Q2: Can you describe the synthesis of 4-Bromo-2,2-diphenylbutyronitrile in more detail?
A2: The synthesis begins with 1,2-dibromomethane and diphenylacetonitrile []. These reagents undergo a phase transfer reaction, which allows for efficient interaction between reactants in different phases. This reaction leads to the formation of 4-Bromo-2,2-diphenylbutyronitrile. The exact conditions and catalysts used for this specific phase transfer reaction are not elaborated on in the provided abstract.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















